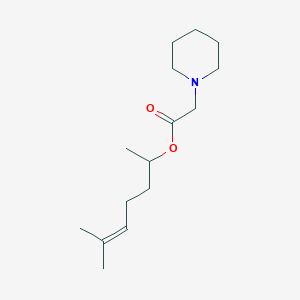
6-Methylhept-5-en-2-yl piperidin-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE typically involves the reaction of 6-methylhept-5-en-2-ol with piperidine and acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.
Uniqueness
6-METHYLHEPT-5-EN-2-YL 2-(PIPERIDIN-1-YL)ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine moiety with an ester group allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C15H27NO2 |
|---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
6-methylhept-5-en-2-yl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C15H27NO2/c1-13(2)8-7-9-14(3)18-15(17)12-16-10-5-4-6-11-16/h8,14H,4-7,9-12H2,1-3H3 |
InChI Key |
LRGZTGUWUGJADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)OC(=O)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















